molecular formula C18H23FN2O2S B5605686 (1S,5R)-3-[3-[(4-fluorophenyl)methylsulfanyl]propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-[3-[(4-fluorophenyl)methylsulfanyl]propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5605686
M. Wt: 350.5 g/mol
InChI Key: HVBQSJMUTLTXEC-GOEBONIOSA-N
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Description

The compound (1S,5R)-3-[3-[(4-fluorophenyl)methylsulfanyl]propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with a fluorophenyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-[3-[(4-fluorophenyl)methylsulfanyl]propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, including the formation of the bicyclic core and the introduction of the fluorophenyl group. Common synthetic routes may involve:

    Formation of the Bicyclic Core: This step often involves cyclization reactions under specific conditions to form the 3,6-diazabicyclo[3.2.2]nonane structure.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions where a fluorophenyl group is introduced to the bicyclic core.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-[3-[(4-fluorophenyl)methylsulfanyl]propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,5R)-3-[3-[(4-fluorophenyl)methylsulfanyl]propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,5R)-3-[3-[(4-fluorophenyl)methylsulfanyl]propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-3-[3-[(4-fluorophenyl)methylsulfanyl]propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one: is unique due to its bicyclic structure and the presence of a fluorophenyl group, which imparts specific chemical and biological properties not found in simpler compounds like dichloroaniline.

Properties

IUPAC Name

(1S,5R)-3-[3-[(4-fluorophenyl)methylsulfanyl]propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S/c1-20-16-7-4-14(18(20)23)10-21(11-16)17(22)8-9-24-12-13-2-5-15(19)6-3-13/h2-3,5-6,14,16H,4,7-12H2,1H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBQSJMUTLTXEC-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)CCSCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCSCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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